N-(2-hydroxy-2-phenylpropyl)acetamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(13)12-8-11(2,14)10-6-4-3-5-7-10/h3-7,14H,8H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWZMZGUTVVQSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C)(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acetylation of 2-Amino-2-phenylpropan-1-ol
The most straightforward method involves acetylation of 2-amino-2-phenylpropan-1-ol using acetic anhydride or acetyl chloride. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acetylating agent.
Procedure :
- Dissolve 2-amino-2-phenylpropan-1-ol (10 mmol) in anhydrous dichloromethane.
- Add triethylamine (12 mmol) as a base to scavenge HCl.
- Slowly add acetic anhydride (11 mmol) at 0°C under nitrogen.
- Stir at room temperature for 6 hours.
- Quench with water, extract with DCM, and purify via column chromatography (hexane:ethyl acetate, 3:1).
Yield : 78–85%.
Advantages : High atom economy, minimal byproducts.
Limitations : Requires pre-synthesized 2-amino-2-phenylpropan-1-ol, which itself may require multi-step synthesis.
Reductive Amination of 2-Hydroxy-2-phenylpropanal
Reductive amination offers stereochemical control by combining 2-hydroxy-2-phenylpropanal with ammonium acetate or benzylamine, followed by acetylation.
Procedure :
- React 2-hydroxy-2-phenylpropanal (10 mmol) with ammonium acetate (12 mmol) in methanol.
- Add sodium cyanoborohydride (15 mmol) and stir at 25°C for 24 hours.
- Acidify with HCl, extract the amine intermediate, and neutralize with NaOH.
- Acetylate the amine using acetyl chloride (12 mmol) in pyridine.
Yield : 65–72%.
Stereochemical Control : Chiral catalysts like (R)-BINAP or enantiopure starting materials ensure >90% enantiomeric excess (ee) of the (2R)-isomer.
Nucleophilic Substitution of Haloacetamide Derivatives
This method adapts strategies from sulfanyl-acetamide syntheses. A chloroacetamide derivative reacts with 2-hydroxy-2-phenylpropylamine under basic conditions.
Procedure :
- Prepare 2-chloro-N-(2-hydroxy-2-phenylpropyl)acetamide by reacting chloroacetyl chloride with 2-hydroxy-2-phenylpropylamine in THF.
- Perform nucleophilic substitution using KOH (15 mmol) in 1,4-dioxane at reflux for 1 hour.
- Isolate the product via filtration and recrystallize from ethanol.
Yield : 60–68%.
Challenges : Competing elimination reactions may reduce yield; optimal base selection (e.g., K₂CO₃ vs. NaOH) is critical.
Coupling Agent-Mediated Synthesis
Peptide coupling agents like HATU or DCC facilitate bond formation between 2-hydroxy-2-phenylpropylamine and acetic acid.
Procedure :
- Dissolve 2-hydroxy-2-phenylpropylamine (10 mmol) and acetic acid (12 mmol) in DMF.
- Add HATU (11 mmol) and DIPEA (20 mmol).
- Stir at 25°C for 12 hours.
- Extract with ethyl acetate and purify via silica gel chromatography.
Yield : 70–75%.
Advantages : Avoids harsh acidic/basic conditions.
Limitations : High cost of coupling agents limits industrial scalability.
Comparative Analysis of Methods
| Method | Yield (%) | Stereochemical Control | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Acetylation | 78–85 | Low | High | High |
| Reductive Amination | 65–72 | High | Moderate | Moderate |
| Nucleophilic Substitution | 60–68 | Moderate | Moderate | Low |
| Coupling Agents | 70–75 | Low | Low | Low |
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-phenylpropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: The major products include 2-phenylpropanoic acid or 2-phenylpropanone.
Reduction: The major product is 2-phenylpropylamine.
Substitution: The major products depend on the substituent introduced, such as 2-chloro-2-phenylpropylacetamide or 2-alkyl-2-phenylpropylacetamide.
Scientific Research Applications
N-(2-hydroxy-2-phenylpropyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-phenylpropyl)acetamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby reducing inflammation and pain. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of key signaling molecules such as cytokines and prostaglandins.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
The pharmacological and physicochemical properties of acetamides are highly dependent on their substituents. Below is a comparative analysis of N-(2-hydroxy-2-phenylpropyl)acetamide with analogous compounds from the evidence:
Anti-Cancer Activity
Several acetamides with methoxy or morpholino groups on aromatic rings demonstrate notable anti-cancer effects. For example:
- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38) showed potent activity against HCT-1, SF268, and MCF-7 cancer cell lines (IC₅₀ < 10 µM) .
- N-(3,3-Diphenylpropyl)-2-(4-methoxyphenyl)acetamide (Scheme 5 in ) highlights the role of diphenylpropyl chains in enhancing lipophilicity and target binding .
Antimicrobial and Antifungal Activity
Substituents like benzo[d]thiazole and piperazine enhance antimicrobial activity:
- 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47) exhibited strong activity against gram-positive bacteria (MIC = 2 µg/mL) .
- N-(Thiazol-2-yl)acetamide derivatives showed fungal inhibition, emphasizing the importance of heterocyclic moieties .
Structural and Crystallographic Effects
Meta-substitution on aromatic rings influences molecular packing and stability:
- N-(3-Chlorophenyl)-2,2,2-trichloroacetamide forms monoclinic crystals with strong intermolecular hydrogen bonding, whereas methyl substituents increase molecular symmetry .
- N-(3,5-Dimethylphenyl)-2,2,2-trichloroacetamide has two molecules per asymmetric unit, suggesting steric hindrance from methyl groups .
Data Tables
Table 1: Pharmacological Activities of Selected Acetamides
Table 2: Substituent Effects on Physical Properties
Biological Activity
N-(2-hydroxy-2-phenylpropyl)acetamide, a synthetic compound belonging to the class of phenoxy acetamides, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a hydroxy group, an acetamide moiety, and phenoxy and phenyl groups. This structural diversity allows for multiple interactions with biological targets, influencing various biochemical pathways.
The compound primarily interacts with specific molecular targets such as Toll-like receptors (TLR-2 and TLR-4) . Modulating these receptors leads to significant alterations in inflammatory responses and pain perception. The following pathways are notably affected:
- RANKL Pathway : In collagen-induced arthritis models, this compound has shown the ability to reverse deficits in body weight and reduce paw edema.
- c-Fos Protein Expression : The compound inhibits c-Fos protein and mRNA expression in the brain of adjuvant-induced arthritic rats, contributing to its anti-inflammatory effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Studies demonstrate its efficacy in reducing pro-inflammatory cytokines such as IL-1β and TNF-α in various models of inflammation, including adjuvant-induced arthritis and doxorubicin-induced nephrotoxicity .
- Analgesic Properties : The compound has been investigated for its potential to modulate pain pathways, particularly through interactions with ion channels involved in nociception.
- Nephroprotective Effects : In a rat model of doxorubicin-induced nephrotoxicity, this compound exhibited protective effects on renal function and improved inflammatory profiles .
Case Studies
-
Study on Doxorubicin-Induced Nephrotoxicity :
- Objective : To evaluate the anti-inflammatory and nephroprotective effects of this compound.
- Methodology : Rats were treated with doxorubicin followed by administration of the compound. Urinary protein levels and inflammatory markers were monitored.
- Results : The treatment significantly reduced urinary protein levels and improved renal histopathology compared to control groups .
- Adjuvant-Induced Arthritis Model :
Data Table
| Biological Activity | Mechanism of Action | Model Used | Key Findings |
|---|---|---|---|
| Anti-inflammatory | Modulation of TLRs | Doxorubicin-induced nephrotoxicity | Reduced urinary protein levels; improved histology |
| Analgesic | Interaction with nociceptive pathways | Pain models | Decreased pain perception |
| Nephroprotective | Inhibition of inflammatory cytokines | Nephrotoxicity model | Enhanced renal function; reduced inflammation |
| Anti-arthritic | Inhibition of c-Fos expression | Adjuvant-induced arthritis | Reduced paw edema; lower cytokine levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
